3,6-Diethyl-octane
Description
Contextualization within Branched Hydrocarbon Chemistry
Branched hydrocarbons, such as 3,6-Diethyl-octane, are isomers of straight-chain alkanes that share the same molecular formula but differ in their structural arrangement. wikipedia.org This structural variance leads to significant differences in physical and chemical properties. The study of branched hydrocarbons is crucial as they are fundamental components of many chemical feedstocks and fuels.
The branching in alkanes affects their thermodynamic stability. Generally, branched alkanes are thermodynamically more stable than their linear counterparts. This increased stability is attributed to a combination of factors, including electrostatic and correlation effects. The presence of branching also influences the intermolecular forces, which in turn affects properties like boiling point and viscosity.
Significance as a Model Compound for Alkane Isomer Studies
With 355 structural isomers for the molecular formula C12H26, the dodecane (B42187) family represents a rich area for studying the impact of structural variations on chemical properties. wikipedia.org this compound, as one of these isomers, serves as a valuable model compound for investigating the effects of specific branching patterns.
Research on dodecane isomers is particularly relevant in the development of surrogate fuels for jet propellants like JP-8. While much of the research has focused on n-dodecane and highly branched iso-dodecane, the study of a wider range of isomers, including this compound, is essential for a comprehensive understanding of combustion characteristics and chemical kinetics. The systematic study of how different branching structures influence properties such as ignition delay times and laminar burning velocities can inform the design of more efficient and cleaner-burning fuels.
Theoretical and Experimental Research Paradigms for Saturated Hydrocarbons
The study of saturated hydrocarbons like this compound employs a combination of theoretical and experimental approaches to elucidate their structure, properties, and reactivity.
Theoretical Paradigms:
Computational chemistry plays a pivotal role in understanding the properties of alkanes at a molecular level. Methods such as Density Functional Theory (DFT) are used to analyze the thermodynamic stability of different isomers. These calculations can partition the total energy of a molecule into steric, electrostatic, and quantum mechanical components, providing insights into why branched alkanes are generally more stable than their linear counterparts.
Conformational analysis, another key theoretical approach, investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For a molecule like this compound, with its multiple rotatable bonds, there are numerous possible conformers, each with a distinct energy level. Theoretical studies can predict the most stable conformers and the energy barriers between them.
Experimental Paradigms:
Experimentally, the properties of saturated hydrocarbons are investigated through a variety of techniques. Gas chromatography is a fundamental tool for separating and identifying different isomers in a mixture. nist.gov Spectroscopic methods, such as mass spectrometry, provide information about the molecular weight and fragmentation patterns of molecules, which can help in structure determination. nist.gov
In the context of fuel science, high-temperature chemical reactors are used to study the pyrolysis and combustion of dodecane isomers. These experiments, often coupled with techniques like single-photon vacuum ultraviolet (VUV) photoionization and time-of-flight mass spectrometry, allow for the in-situ identification of reaction intermediates and products. Such studies are crucial for developing and validating detailed chemical kinetic models that can predict the combustion behavior of fuels.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H26 |
| Molecular Weight | 170.3348 g/mol nist.gov |
| IUPAC Name | This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-diethyloctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-11(6-2)9-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCTYSTYZOAAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCC(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335686 | |
| Record name | 3,6-Diethyl-octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62183-94-2 | |
| Record name | 3,6-Diethyl-octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 3,6 Diethyl Octane
Direct Synthesis Routes for 3,6-Diethyl-octane
The synthesis of highly branched alkanes such as this compound is of significant interest, particularly in the context of producing high-octane blending stocks for gasoline. d-nb.infobac-lac.gc.ca Direct synthesis methods provide pathways to construct the C12 carbon skeleton and introduce the characteristic ethyl branches at the 3 and 6 positions. These routes primarily involve the formation of carbon-carbon bonds through various chemical transformations.
Alkylation Reactions and Their Optimization
Alkylation, a fundamental process in organic chemistry and petroleum refining, involves the transfer of an alkyl group from one molecule to another. wikipedia.org In the context of synthesizing this compound, this typically refers to the reaction of an isoparaffin with an olefin. d-nb.info For instance, the alkylation of isobutane (B21531) with butene isomers is a key industrial process for producing alkylate, a mixture of highly branched alkanes. d-nb.infobac-lac.gc.ca
The optimization of alkylation reactions is crucial for maximizing the yield of the desired branched alkane and minimizing side reactions. Key parameters that influence the outcome of alkylation include:
Catalyst: Strong acids are typically employed as catalysts. While liquid acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) are traditionally used in industrial settings, they pose significant environmental and safety risks. d-nb.infoifpenergiesnouvelles.fr Research has focused on developing solid acid catalysts, such as zeolites and functionalized mesoporous materials, as more environmentally benign alternatives. bac-lac.gc.caresearchgate.net The acid strength and surface properties of these solid catalysts are critical factors determining their activity and selectivity. bac-lac.gc.ca
Reaction Temperature: Temperature significantly impacts reaction rates and product distribution.
Feed Paraffin/Olefin Ratio: A high ratio of isobutane to olefin is generally favored to suppress olefin polymerization and other undesirable side reactions. d-nb.info
Olefin Space Velocity: This parameter controls the residence time of the reactants in the reactor.
Table 1: Key Parameters for Optimizing Alkylation Reactions
| Parameter | Influence on Alkylation |
| Catalyst Type | Determines reaction mechanism and selectivity. Solid acids are a safer alternative to liquid acids. d-nb.infobac-lac.gc.ca |
| Temperature | Affects reaction kinetics and product distribution. d-nb.info |
| Paraffin/Olefin Ratio | High ratios minimize side reactions like olefin polymerization. d-nb.info |
| Olefin Space Velocity | Controls reactant residence time. d-nb.info |
Carbon-Carbon Coupling Strategies (e.g., Grignard-type, Cross-Coupling)
Carbon-carbon coupling reactions offer precise methods for constructing the molecular framework of this compound.
Grignard Reactions:
Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used to form new carbon-carbon bonds. unacademy.comlibretexts.org The synthesis of this compound could be envisioned through the coupling of appropriate Grignard reagents with alkyl halides. For instance, the reaction of a 3-halooctane derivative with an ethyl magnesium halide could potentially form one of the C-C bonds at the 3-position. A subsequent similar reaction would be needed to introduce the second ethyl group. The preparation of Grignard reagents is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). unacademy.comresearchgate.net
A general three-step process for a Grignard synthesis involves:
Preparation of the Grignard reagent (RMgX). researchgate.net
Reaction of the Grignard reagent with a carbonyl compound or another suitable electrophile. researchgate.net
Acidic hydrolysis to yield the final product. researchgate.net
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Kumada, Negishi, Stille, and Suzuki reactions, are powerful tools for forming C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds. tcichemicals.comwhiterose.ac.uk These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. whiterose.ac.uk For the synthesis of this compound, a strategy could involve the cross-coupling of a dihalo-octane substrate with an ethyl-containing organometallic reagent.
Recent advancements have focused on the use of photoredox catalysis in combination with transition metal catalysts (e.g., nickel) to facilitate C(sp²)-C(sp³) cross-coupling reactions. tcichemicals.comresearchgate.net These methods often utilize readily available alkyl halides, carboxylic acids, or amines as coupling partners, offering advantages in terms of cost, stability, and handling compared to traditional organometallic reagents. tcichemicals.com
Table 2: Comparison of Grignard and Cross-Coupling Strategies
| Feature | Grignard Reaction | Cross-Coupling Reaction |
| Reagents | Organomagnesium halides (R-Mg-X). unacademy.com | Organometallic reagents (e.g., organozinc, organoboron) and organic halides. whiterose.ac.uk |
| Catalyst | Typically uncatalyzed. | Transition metals (e.g., Pd, Ni). whiterose.ac.ukacs.org |
| Scope | Broad, for C-C bond formation. unacademy.com | Highly versatile for various C-C and C-heteroatom bonds. tcichemicals.com |
| Conditions | Requires anhydrous conditions. libretexts.org | Often requires specific ligands and bases. whiterose.ac.uk |
Hydrogenation and Reduction Pathways for Unsaturated Precursors
An alternative approach to synthesizing this compound involves the preparation of an unsaturated precursor, such as 3,6-diethyl-octene or 3,6-diethyl-octadiene, followed by hydrogenation. This strategy allows for the construction of the carbon skeleton using a wider range of synthetic methods applicable to unsaturated systems, followed by a final reduction step to obtain the saturated alkane.
The hydrogenation of the double bonds in the unsaturated precursor is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium, platinum, and nickel. The reaction is often carried out under pressure to facilitate the addition of hydrogen across the carbon-carbon double bonds. acs.org
For example, the compound 3,6-diethyl-oct-4-ene is a known unsaturated precursor. guidechem.com Catalytic hydrogenation of this compound would yield this compound.
Reduction methods can also be employed. These methods encompass a variety of reagents and conditions to convert functional groups into alkanes. rushim.ruresearchgate.net For instance, the reduction of a diketone precursor, such as 3,6-dioxooctanedioate, after appropriate derivatization, could potentially lead to this compound, although this would be a multi-step process. chemsynthesis.com
Stereoselective Synthesis of Chiral Isomers of this compound
The this compound molecule contains two chiral centers at the C3 and C6 positions. This gives rise to the possibility of three stereoisomers: (3R,6R)-3,6-diethyloctane, (3S,6S)-3,6-diethyloctane (a pair of enantiomers), and (3R,6S)-3,6-diethyloctane (a meso compound). The synthesis of specific stereoisomers requires the use of stereoselective methods.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.
Asymmetric Hydrogenation: The hydrogenation of a prochiral unsaturated precursor using a chiral catalyst can lead to the formation of a single enantiomer of the product. acs.org For example, rhodium complexes with chiral phosphine (B1218219) ligands have been used for the highly enantioselective hydrogenation of α-dehydroamino acids. acs.org A similar approach could be applied to a suitably designed unsaturated precursor for this compound.
Enantioselective Cross-Coupling: Asymmetric cross-coupling reactions, such as the Negishi reaction, can be used to create chiral centers with high enantiomeric excess (ee). acs.org The use of chiral ligands, such as Pybox and Box ligands, in conjunction with nickel or other transition metal catalysts has proven effective in coupling secondary alkyl electrophiles with organozinc reagents. acs.org
Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more chiral centers in a molecule. In the context of this compound, this would involve controlling the formation of the two chiral centers to selectively produce either the (R,R)/(S,S) pair or the meso (R,S) compound.
Strategies for diastereoselective synthesis often rely on substrate control, where the existing stereochemistry of the starting material influences the stereochemical outcome of the reaction. For example, the diastereoselective reduction of a diketone precursor could be employed. Furthermore, diastereoselective alkylation reactions on substrates containing a chiral auxiliary can be used to introduce the ethyl groups with a specific stereochemical relationship. The development of general and practical routes for the diastereoselective synthesis of complex molecules, such as aza-spirocyclic pyrazolones, highlights the potential of modern synthetic methods to achieve high levels of stereocontrol. rsc.org
Catalytic Systems in this compound Synthesis
Homogeneous Catalysis for Alkane Construction
Homogeneous catalysts, which operate in the same phase as the reactants, offer high selectivity and activity under mild conditions for the synthesis of alkanes from their unsaturated precursors. For the hydrogenation of a hypothetical precursor like 3,6-diethyl-oct-4-ene, complexes of rhodium and iridium are particularly effective.
Wilkinson's catalyst, [RhCl(PPh₃)₃], is a well-established homogeneous catalyst for the hydrogenation of alkenes at ambient temperature and pressure. melscience.comiitd.ac.in The catalytic cycle involves the oxidative addition of hydrogen, coordination of the alkene, migratory insertion of the hydrogen onto the carbon-carbon double bond, and finally, reductive elimination of the alkane product. iitd.ac.in
For more sterically hindered alkenes, which would include the internally substituted 3,6-diethyl-oct-4-ene, more active catalysts such as Crabtree's catalyst, [Ir(cod)(PCy₃)(py)]PF₆, are often employed. iitd.ac.in These cationic iridium complexes can hydrogenate even highly substituted alkenes that are unreactive towards other catalysts. iitd.ac.in The relative reactivity of alkenes in homogeneous catalytic hydrogenation generally follows the trend of terminal alkenes reacting faster than internal or branched alkenes, and cis isomers reacting more readily than trans isomers. iitd.ac.in
| Catalyst | Alkene Type | Relative Reactivity/Turnover Frequency (TOF, h⁻¹) | Reference |
|---|---|---|---|
| Wilkinson's Catalyst [RhCl(PPh₃)₃] | Cyclohexene | 650 | iitd.ac.in |
| 1-Heptene | 700 | ||
| trans-4-Octene | 13 | ||
| Crabtree's Catalyst [Ir(cod)(PCy₃)(py)]PF₆ | Cyclohexene | 6400 | iitd.ac.in |
| 1-Heptene | 4500 | ||
| trans-4-Octene | 3800 | ||
| 1-Methylcyclohexene | 4000 |
Heterogeneous Catalysis in Hydrocarbon Formation
Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in hydrocarbon synthesis due to their robustness and ease of separation from the reaction mixture. The most common application in forming this compound is the catalytic hydrogenation of an alkene precursor.
This reduction is typically carried out using transition metals like palladium, platinum, or nickel finely dispersed on a high-surface-area support such as activated carbon (Pd/C, Pt/C) or alumina (B75360) (Al₂O₃). melscience.commasterorganicchemistry.com These catalysts facilitate the addition of gaseous hydrogen (H₂) across the double bond of the alkene. masterorganicchemistry.comorganic-chemistry.org The mechanism involves the adsorption of both the hydrogen and the alkene onto the metal surface, followed by the stepwise transfer of hydrogen atoms to the carbon atoms of the double bond, typically resulting in syn-addition, where both hydrogen atoms add to the same face of the alkene. masterorganicchemistry.com
| Catalyst System | Reaction Type | Typical Conditions | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Alkene/Alkyne Hydrogenation | H₂ gas, room temperature, various solvents (e.g., ethanol, ethyl acetate) | masterorganicchemistry.comorganic-chemistry.orgchemicalbook.com |
| Platinum on Carbon (Pt/C) or Platinum(IV) oxide (PtO₂) | Alkene Hydrogenation | H₂ gas, room temperature, various solvents | melscience.commasterorganicchemistry.com |
| Raney Nickel (Raney-Ni) | Alkene Hydrogenation | H₂ gas, elevated temperature and pressure (e.g., 5-10 atm) | melscience.com |
| Sodium Metal (Na) | Wurtz Coupling | Anhydrous ether solvent, reflux | geeksforgeeks.orgtestbook.com |
Beyond hydrogenation, classic coupling reactions can also be employed to construct the alkane skeleton. The Wurtz reaction, for instance, involves the coupling of two alkyl halide molecules (e.g., 3-bromohexane) in the presence of sodium metal to form a symmetrical alkane. geeksforgeeks.orgtestbook.combyjus.com In this case, the sodium metal acts as a heterogeneous reducing agent to facilitate the carbon-carbon bond formation. geeksforgeeks.org However, this method is often low-yielding due to side reactions. jkchemical.com
Green Chemistry Principles in Synthetic Design (e.g., atom economy, solvent-free reactions)
The principles of green chemistry aim to design chemical processes that are environmentally benign. Key considerations include atom economy and the reduction or elimination of solvents.
Atom Economy is a measure of the efficiency of a reaction in converting reactant atoms into the desired product. Current time information in Bangalore, IN. A synthesis of this compound via the direct hydrogenation of a precursor like 3,6-diethyl-oct-4-ene exhibits 100% atom economy, as all atoms from the reactants (the alkene and H₂) are incorporated into the final product.
In contrast, classical coupling reactions have lower atom economy. The Wurtz reaction, for example, generates stoichiometric amounts of sodium halide as a byproduct, significantly reducing its atom economy. geeksforgeeks.orgbyjus.com Similarly, a Grignard-based synthesis would produce magnesium salts as waste. libretexts.orgsigmaaldrich.com
Solvent-Free Reactions aim to reduce the environmental impact associated with solvent use, purification, and disposal. While many classic organic reactions, including the Grignard and Wurtz reactions, require anhydrous ether as a solvent, modern approaches seek to minimize this. geeksforgeeks.orglibretexts.org Some catalytic hydrogenations can be performed "neat," using the liquid substrate as the solvent, which is a greener alternative. chemicalbook.com Furthermore, mechanochemical methods, such as ball-milling, represent an emerging solvent-free technique where mechanical force is used to initiate reactions between solid reactants, potentially applicable to coupling reactions.
| Synthetic Route | General Equation | Atom Economy | Green Chemistry Considerations |
|---|---|---|---|
| Alkene Hydrogenation | C₁₂H₂₄ + H₂ → C₁₂H₂₆ | 100% | High atom economy; can potentially be run under solvent-free conditions. |
| Wurtz Coupling | 2 R-X + 2 Na → R-R + 2 NaX (R=3-hexyl, X=Br) | ~45% | Low atom economy due to inorganic byproduct (NaBr); requires anhydrous solvent. geeksforgeeks.orgbyjus.com |
Chemical Reactivity and Mechanistic Investigations of 3,6 Diethyl Octane
Advanced Oxidation Pathways of Branched Alkanes
The oxidation of alkanes is a fundamental process in combustion and chemical synthesis. For a branched alkane like 3,6-diethyl-octane, with its multiple types of carbon-hydrogen bonds, the pathways of oxidation can be complex and are influenced by the reaction conditions.
Selective C-H Bond Activation Studies
The structure of this compound features primary (1°), secondary (2°), and tertiary (3°) C-H bonds. The selective activation of a specific C-H bond is a significant challenge in synthetic chemistry. The reactivity of these bonds towards abstraction by radicals generally follows the order of the stability of the resulting alkyl radical: tertiary > secondary > primary. This is due to the stabilizing effect of alkyl groups on the radical center through hyperconjugation.
In a free-radical halogenation reaction, for instance, the halogen radical will preferentially abstract a hydrogen atom from the tertiary carbon atoms at positions 3 and 6 of this compound. The selectivity of this process depends on the halogen used, with bromination being significantly more selective for the most stable radical intermediate compared to chlorination.
Below is a table illustrating the relative reactivity of different C-H bonds in a typical alkane towards chlorination and bromination.
| Type of C-H Bond | Relative Rate of Chlorination | Relative Rate of Bromination |
| Primary (1°) | 1 | 1 |
| Secondary (2°) | 3.5 | 82 |
| Tertiary (3°) | 5 | 1600 |
This interactive data table shows the general relative rates of C-H bond abstraction by chlorine and bromine radicals. The much higher value for bromination at the tertiary position highlights its greater selectivity.
Radical and Non-Radical Oxidation Mechanisms
Radical Oxidation: The combustion of alkanes is a classic example of a free-radical chain reaction involving oxidation. The process is initiated by the formation of alkyl radicals, which then react with oxygen to form peroxy radicals. These can further react to produce a cascade of radical species, ultimately leading to the formation of carbon dioxide and water. The initial C-H bond cleavage is the rate-determining step, and as mentioned, the tertiary C-H bonds in this compound would be the most susceptible to initial attack.
Non-Radical Oxidation (Hydroxylation): In controlled, non-radical oxidation, such as hydroxylation catalyzed by metal complexes, the regioselectivity can be influenced by the catalyst system. Some catalysts can favor the oxidation of typically less reactive primary C-H bonds. For this compound, selective hydroxylation could potentially lead to a variety of alcohols. The selectivity between the tertiary, secondary, and primary positions would depend on the specific catalyst and reaction conditions employed. For instance, certain iron-based catalysts have shown high regioselectivity in adamantane (B196018) oxidation, favoring the tertiary position.
Isomerization and Rearrangement Processes
Branched alkanes can undergo isomerization and rearrangement reactions, particularly under acidic or high-temperature conditions. These processes are crucial in the petroleum industry for improving the octane (B31449) number of gasoline.
Skeletal Rearrangements of Branched Octanes
The carbon skeleton of this compound can be rearranged through the formation of carbocation intermediates. These rearrangements often proceed via 1,2-hydride or 1,2-alkyl shifts to form more stable carbocations. For example, if a carbocation were formed at a secondary position on the octane backbone of this compound, a hydride shift from an adjacent tertiary carbon could lead to a more stable tertiary carbocation. Similarly, an ethyl group could potentially migrate. These rearrangements are key steps in processes like catalytic cracking and isomerization, leading to a complex mixture of isomers.
Conformational Isomerization Kinetics
Like all acyclic alkanes, this compound exists as a mixture of conformational isomers (conformers) that interconvert rapidly at room temperature through rotation about its carbon-carbon single bonds. The primary energetic barriers to this rotation are torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups).
A conformational analysis of the C4-C5 bond in this compound, for instance, would involve considering the interactions between the two propyl groups (CH2CH2CH3) attached to these carbons. The most stable conformation would be the anti arrangement, where these large groups are 180° apart. Gauche conformations, where these groups are 60° apart, would be higher in energy due to steric hindrance. The energy barriers for these rotations in similar long-chain alkanes are generally low, allowing for rapid interconversion at ambient temperatures.
The following table provides typical energy costs for various eclipsing and gauche interactions in alkanes.
| Interaction | Energy Cost (kcal/mol) |
| H-H eclipsed | ~1.0 |
| C-H eclipsed | ~1.3 |
| C-C eclipsed | ~3.0 - 4.0 |
| C-C gauche | ~0.9 |
This interactive data table illustrates the energetic penalties associated with less stable conformations in alkanes. These values are general and can vary slightly depending on the specific molecular structure.
Catalytic Transformations of this compound
As a C12 branched alkane, this compound is a relevant molecule in the context of fuel chemistry. Its catalytic transformations are aimed at producing either smaller, more valuable hydrocarbons or isomers with more desirable properties.
Catalytic Cracking: This process breaks down large hydrocarbon molecules into smaller, more useful ones, such as those in the gasoline and diesel range. When subjected to catalytic cracking, this compound would likely fragment at various points along its carbon backbone. The use of zeolite catalysts, which promote the formation of carbocation intermediates, would lead to a product distribution rich in smaller branched alkanes and alkenes. The specific product distribution would depend on the catalyst and reaction conditions (temperature, pressure).
Catalytic Reforming: This process is used to increase the octane number of gasoline by converting straight-chain and less-branched alkanes into more highly branched isomers and aromatic compounds. While this compound is already branched, under reforming conditions (e.g., over platinum-based catalysts), it could undergo further isomerization to produce even more compact isomers. Dehydrocyclization to form substituted aromatic compounds could also be a possible reaction pathway, although this is more typical for alkanes with six or more carbon atoms in a continuous chain.
Catalytic Cracking Mechanisms and Product Distribution
Catalytic cracking is a fundamental process in petroleum refining that breaks down large hydrocarbon molecules into smaller, more valuable products like gasoline components. chemguide.co.uk This process typically utilizes solid acid catalysts, such as zeolites, at high temperatures. uw.edu.pllibretexts.org The mechanism proceeds through the formation of carbocation intermediates. uw.edu.plpsu.edu
For this compound, the initiation would likely involve the abstraction of a hydride ion from one of the tertiary carbon atoms (at the 3 and 6 positions), as tertiary carbocations are more stable than secondary or primary carbocations. This initial carbocation can then undergo a series of reactions, primarily β-scission, which involves the cleavage of a carbon-carbon bond beta to the positively charged carbon.
The product distribution from the catalytic cracking of this compound is expected to be complex. Based on the principles of carbocation stability and rearrangement, a variety of smaller alkanes and alkenes would be formed. For instance, β-scission at different points in the carbon skeleton would lead to a range of products. Due to the branched structure of this compound, the resulting product slate would likely be rich in branched alkanes and alkenes, which are desirable for high-octane gasoline. psu.edu However, without specific experimental data, the exact yields of products such as isobutane (B21531), isobutene, propane, propene, and various isomers of pentane (B18724) and hexane (B92381) cannot be precisely predicted.
Reforming Reactions and Isomerization Catalysis
Catalytic reforming is another critical refinery process aimed at increasing the octane number of gasoline feedstock. brainly.com This process typically involves catalysts with both metal and acid functions, such as platinum on an acidic support. youtube.com For an alkane like this compound, the primary reforming reactions would be isomerization and, to a lesser extent, dehydrocyclization.
Isomerization is the rearrangement of a molecule's structure to form one of its isomers. britannica.comyoutube.com In the context of this compound, isomerization would lead to the formation of other branched C12H26 isomers. The mechanism involves the formation of a carbocation, which can then undergo hydride and alkyl shifts to form a more stable or different carbocation, followed by the regeneration of an alkane. Given that this compound is already a branched isomer, further isomerization would seek to form even more highly branched structures, which generally possess higher octane ratings. The equilibrium between different isomers is temperature-dependent. ntnu.no
Dehydrocyclization is a reaction that converts alkanes into aromatic compounds, which have very high octane numbers. youtube.com This process is more typical for straight-chain or less-branched alkanes. While theoretically possible for this compound, the steric hindrance from the ethyl branches might make the formation of a six-membered ring, a precursor to an aromatic compound, less favorable compared to its less-branched isomers.
Functionalization Strategies (e.g., halogenation, nitration, sulfonation)
Functionalization introduces new functional groups into the alkane structure, increasing its chemical reactivity and allowing for the synthesis of other compounds.
Halogenation of alkanes typically proceeds via a free-radical chain mechanism, initiated by UV light or heat. byjus.comwikipedia.org The reaction involves three main steps: initiation, propagation, and termination. The regioselectivity of halogenation depends on the stability of the resulting alkyl radical. For this compound, the tertiary hydrogens at the 3 and 6 positions are the most likely sites for halogen abstraction, as tertiary radicals are the most stable. youtube.comyoutube.com Therefore, the major monohalogenated products would be 3-halo-3,6-diethyloctane and 3-halo-3,6-diethyloctane. However, reactions with highly reactive halogens like chlorine are less selective and would likely produce a mixture of halogenated isomers. masterorganicchemistry.com
Nitration of alkanes can be achieved under vigorous conditions, such as in the vapor phase at high temperatures with nitric acid or nitrogen tetroxide. libretexts.orgzioc.ru This reaction also proceeds through a free-radical mechanism. nih.govresearchgate.net Similar to halogenation, the substitution is expected to favor the tertiary carbon positions in this compound due to the higher stability of the corresponding tertiary alkyl radical. However, high temperatures can also lead to C-C bond cleavage, resulting in a mixture of nitroalkanes with fewer carbon atoms. libretexts.org
Sulfonation of alkanes is a challenging reaction that typically requires harsh conditions and is not a common transformation for simple alkanes. Direct sulfonation of higher alkanes can be achieved with oleum (B3057394) (fuming sulfuric acid) at elevated temperatures, proceeding through a free-radical mechanism. The reactivity of C-H bonds follows the order tertiary > secondary > primary. Thus, for this compound, sulfonation would preferentially occur at the tertiary carbon atoms.
Reaction Kinetics and Thermodynamics of this compound Transformations
Rate Law Derivation and Kinetic Parameter Determination
The rate laws for the reactions of this compound would depend on the specific reaction mechanism. For example, the rate of catalytic cracking is a complex function of the concentrations of the hydrocarbon and the active sites on the catalyst. acs.orgresearchgate.net For free-radical halogenation, the rate law is often found to be half-order with respect to the halogen concentration and first-order with respect to the alkane, although this can vary. wikipedia.org
To determine the kinetic parameters, such as the rate constants and reaction orders, experimental studies would be necessary. This would involve varying the concentrations of reactants and the temperature and monitoring the reaction rate. Without such studies for this compound, any proposed rate law would be purely speculative.
Activation Energy and Reaction Coordinate Analysis
The activation energy (Ea) is the minimum energy required for a reaction to occur. khanacademy.orgtaylorandfrancis.com For the reactions of this compound, the activation energy would be specific to each transformation. For instance, the activation energy for catalytic cracking of alkanes is influenced by the catalyst type and the structure of the alkane. researchgate.net The activation energy for isomerization would also depend on the catalyst and the specific rearrangement pathway. ntnu.noresearchgate.net Given the lack of data, it is not possible to provide a specific activation energy for any reaction of this compound.
A reaction coordinate diagram plots the energy of a system as it progresses from reactants to products. The highest point on this path represents the transition state. The shape of the reaction coordinate is determined by the mechanism of the reaction. For a complex process like isomerization, the reaction coordinate may involve multiple steps and intermediates. youtube.com
Equilibrium Studies and Gibbs Free Energy Minimization
Equilibrium studies are important for understanding the extent to which a reversible reaction, such as isomerization, will proceed. The position of equilibrium is described by the equilibrium constant (Keq), which is related to the change in Gibbs free energy (ΔG) for the reaction. For the isomerization of this compound to other C12 isomers, the equilibrium distribution would depend on the relative thermodynamic stabilities of the different isomers. Generally, more branched alkanes are thermodynamically more stable at lower temperatures.
Gibbs free energy minimization is a computational method used to determine the equilibrium composition of a complex reaction mixture. This approach is based on the principle that at constant temperature and pressure, a system will reach equilibrium when its total Gibbs free energy is at a minimum. To apply this method to the transformations of this compound, the standard Gibbs free energies of formation of all potential reactants and products would be required. Thermodynamic data for n-dodecane is available, but specific data for its numerous branched isomers, including this compound, is scarce. nist.govcoolprop.orgdntb.gov.uanist.govresearchgate.net
Advanced Spectroscopic and Analytical Characterization for Structural and Conformational Elucidation
Mass Spectrometry for Mechanistic Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight and structure of a compound chemguide.co.ukuni-saarland.delongdom.org. For 3,6-Diethyl-octane, MS techniques are instrumental in confirming its elemental composition and understanding its fragmentation behavior, which can aid in elucidating reaction pathways.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) offers the capability to measure the mass of ions with very high accuracy, enabling the determination of the elemental composition of a molecule uni-saarland.de. For this compound (C₁₂H₂₆), HRMS can provide an exact mass that precisely matches the theoretical mass calculated for this formula. The molecular weight of this compound is approximately 170.33 g/mol chemeo.comnih.gov, with a calculated exact mass of 170.203450829 Da nih.gov. This precise mass measurement is crucial for unambiguously identifying the compound and distinguishing it from isobaric species (molecules with the same nominal mass but different elemental compositions).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis, where selected ions are subjected to fragmentation, and the resulting product ions are analyzed longdom.orguab.edu. This technique is invaluable for structural elucidation, as the fragmentation patterns are characteristic of the molecule's structure. When a molecule like this compound is ionized in a mass spectrometer, the resulting molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals chemguide.co.uklibretexts.org. Only the charged fragments are detected, and their m/z values provide clues about the molecule's connectivity and functional groups chemguide.co.uklibretexts.org.
While specific detailed fragmentation pathways for this compound are not extensively detailed in the provided literature, general principles of alkane fragmentation apply. These typically involve cleavage of carbon-carbon bonds, often occurring at the most stable positions or leading to the formation of stable carbocation fragments chemguide.co.uklibretexts.org. For branched alkanes, beta-cleavage (cleavage of the bond adjacent to the carbon bearing the charge) is a common fragmentation route . MS/MS allows for the isolation of specific fragment ions and their subsequent fragmentation, providing a more detailed understanding of the molecular structure and potentially aiding in the identification of related compounds or impurities in a sample.
Advanced Chromatographic Techniques for Separation and Purity Profiling
Chromatographic techniques are essential for separating complex mixtures and assessing the purity of chemical compounds. For this compound, advanced chromatographic methods are employed to isolate it from other substances and to determine its enantiomeric purity if applicable.
Chiral Gas Chromatography for Enantiomeric Excess Determination
This compound possesses chiral centers at the carbon atoms bearing the ethyl substituents (C3 and C6), meaning it can exist as stereoisomers, specifically enantiomers. Chiral Gas Chromatography (GC) is the primary analytical method for separating and quantifying enantiomers researchgate.neted.gov. This separation is achieved by using a chiral stationary phase (CSP) within the GC column, which interacts differently with each enantiomer based on their three-dimensional structures researchgate.net. These differential interactions lead to distinct retention times, allowing for the calculation of enantiomeric excess (ee), a measure of the purity of one enantiomer over the other researchgate.neted.gov. While specific studies on the chiral separation of this compound were not detailed, the methodology is well-established for chiral alkanes and other non-polar compounds, often utilizing modified cyclodextrins as CSPs researchgate.net.
Hyphenated Techniques (e.g., GC-MS for complex mixture analysis)
Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), combine the separation capabilities of chromatography with the identification power of mass spectrometry, making them indispensable for analyzing complex mixtures and ensuring purity gcms.cz. GC-MS allows for the separation of individual components in a sample based on their volatility and polarity, followed by their detection and identification through their characteristic mass spectra chemguide.co.ukgcms.cz.
The NIST WebBook provides gas chromatographic data for this compound nist.gov, indicating its retention behavior is characterized. GC-MS is particularly useful for purity profiling as it can separate this compound from potential impurities or isomeric compounds and provide their mass spectral fingerprints for identification . For example, in the analysis of complex hydrocarbon mixtures, GC-MS has been used to identify and quantify various components, with specific fragmentation patterns aiding in distinguishing isomers gcms.cz.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | chemeo.comnih.govnist.govchemspider.com |
| Molecular Weight ( g/mol ) | 170.33 | chemeo.comnih.gov |
| Exact Mass (Da) | 170.203450829 | nih.gov |
| IUPAC Name | 3,6-diethyloctane | nih.govchemspider.com |
| CAS Registry Number | 62183-94-2 | nih.govchemspider.com |
Table 2: Gas Chromatographic Retention Data for this compound
| Parameter | Value(s) | Column Type | Source |
| Kovats Retention Index (Standard non-polar) | 1123.1, 1123.9, 1124.6, 1124.6 | Standard non-polar | nih.gov |
Computational and Theoretical Chemistry Studies of 3,6 Diethyl Octane
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry methods are instrumental in elucidating the reaction mechanisms and characterizing transition states for chemical transformations involving branched alkanes. Studies on the oxidation and thermal cracking of alkanes provide a framework for understanding potential reaction pathways for 3,6-Diethyl-octane.
Research into the combustion and oxidation of branched alkanes reveals that their structure significantly influences reaction mechanisms and the formation of intermediates. For instance, studies on the autooxidation of organic compounds show that the molecular structure of alkanes (normal, branched, and cycloalkanes) affects their propensity to produce highly oxygenated intermediates via autooxidation pathways pnas.org. Computational studies on methylalkyl radicals derived from branched alkanes suggest that the presence of a methyl group can lower activation energies for hydrogen migration reactions compared to analogous reactions in n-alkyl radicals, potentially leading to faster chain branching nih.gov. This implies that the ethyl branches in this compound could influence the kinetics of its oxidation or thermal decomposition by altering the stability and reactivity of intermediate radical species. Automatic generation of predictive lumped sub-mechanisms for branched alkanes is an active area, aiming to preserve the chemical behavior of detailed models, though prediction deviations between detailed and lumped models for branched alkanes can be slightly greater than for normal alkanes researchgate.net.
Computational methods, particularly density functional theory (DFT) and ab initio calculations, are widely used to predict spectroscopic properties such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions aid in the interpretation of experimental data and the identification of molecular structures. For branched alkanes, studies have focused on correlating spectroscopic features with structural characteristics. For example, the infrared (IR) spectroscopic branching factor (ratio of methylene (B1212753) and methyl group absorbances) has been shown to be significant for characterizing the structural features of alkanes and their geochemical properties researchgate.net. While specific predicted spectroscopic data for this compound are not detailed in the search results, general studies on branched alkanes demonstrate the capability of computational methods to accurately reproduce vibrational frequencies and other spectral characteristics researchgate.netnih.gov. For instance, a scaled ab initio force field has been optimized to accurately describe normal mode frequencies and eigenvectors of branched alkanes, reproducing observed non-CH stretch bands researchgate.netresearchgate.net.
Force Field Development and Validation for Branched Alkanes
The development and validation of molecular mechanics force fields are critical for accurate simulations of branched alkanes like this compound. Force fields are sets of parameters that describe the potential energy of a system as a function of atomic coordinates, enabling simulations of molecular behavior.
Research efforts have focused on refining force fields to accurately describe the thermodynamics and dynamics of a wide range of liquid alkanes, including branched isomers nih.govaip.orgaip.org. For instance, the OPLS-AA force field has been refined (OPLS/2020) to improve its description of longer and branched alkanes, showing good agreement with experimental data for liquid densities, heats of vaporization, and free energies of hydration nih.gov. Studies have also evaluated the performance of various force fields (TraPPE, MARTINI, L-OPLS) for long linear and branched alkanes and alcohols, assessing their ability to reproduce thermophysical properties like density, viscosity, and surface tension acs.org. Some force fields, particularly united-atom Mie λ-6 potentials, provide accurate estimates for vapor-liquid equilibria (VLE) of normal and branched alkanes but tend to over-predict pressures for dense supercritical fluids and compressed liquids, indicating limitations in their extrapolation capabilities aip.org. Validation often involves comparing simulation results with experimental data, such as liquid densities, heats of vaporization, and spectroscopic measurements nih.govacs.org. The accuracy of force fields for branched alkanes can be diminished compared to linear alkanes, with deviations ranging from 15-20% to 25-60% depending on the force field and property researchgate.net.
Compound List
this compound
Role and Significance of 3,6 Diethyl Octane in Broader Chemical Systems
Fundamental Studies of Branched Hydrocarbon Behavior
The study of branched hydrocarbons like 3,6-diethyl-octane is crucial for understanding the relationship between molecular structure and macroscopic properties. These investigations provide foundational knowledge for a wide range of chemical applications.
Effects of Branching on Molecular Properties and Reactivity
The introduction of branches to a linear alkane chain, as seen in this compound, brings about significant changes in its physical and chemical properties compared to its straight-chain counterpart, n-dodecane.
Molecular Properties:
Boiling and Melting Points: Increased branching generally leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. wikipedia.org This weakening of intermolecular attractions typically results in lower boiling points for branched alkanes compared to their linear isomers. wikipedia.org However, high molecular symmetry can lead to more efficient packing in the solid state, which can result in a higher melting point.
Thermodynamic Stability: Branched-chain alkanes are generally more thermodynamically stable than their straight-chain isomers. This increased stability is attributed to factors such as the relief of steric strain and differences in intramolecular forces. wikipedia.org Consequently, branched alkanes have lower standard enthalpies of combustion than their linear counterparts. wikipedia.org
Reactivity:
Alkanes are generally characterized by their low reactivity due to the strength and non-polar nature of their C-C and C-H single bonds. studymind.co.uk However, the presence of tertiary carbon atoms—carbon atoms bonded to three other carbon atoms—in branched alkanes like this compound introduces sites of enhanced reactivity. These tertiary carbons are more susceptible to attack in reactions such as halogenation and combustion. The stability of the resulting tertiary free radicals is a key factor in this increased reactivity.
The combustion of alkanes is a critical process, especially in their use as fuels. Complete combustion of alkanes yields carbon dioxide and water, releasing significant amounts of energy. studymind.co.uk Incomplete combustion, which can occur with insufficient oxygen, produces carbon monoxide and soot. youtube.com The branching in molecules like this compound can influence combustion characteristics, with highly branched isomers often favored for their ability to resist knocking in internal combustion engines. alevelchemistry.co.uk
Interactive Table: Comparison of Isomeric Alkane Properties
| Property | n-dodecane (Linear) | This compound (Branched) | General Trend with Branching |
| Boiling Point | Higher | Lower | Decreases |
| Melting Point | Variable | Variable | Increases with symmetry |
| Thermodynamic Stability | Less stable | More stable | Increases |
| Reactivity | Lower | Higher at tertiary carbons | Increases at branched sites |
Stereochemical Influences on Chemical Processes
The molecular structure of this compound features two chiral centers at the carbon atoms bearing the ethyl groups (C3 and C6). This chirality gives rise to the existence of multiple stereoisomers. Specifically, there can be a total of four stereoisomers: a pair of enantiomers (R,R and S,S) and a meso compound (R,S), which is superimposable on its mirror image.
The presence of these stereoisomers can have a profound influence on chemical processes, particularly in stereoselective reactions where the spatial arrangement of atoms dictates the reaction pathway and product distribution. The synthesis and separation of individual stereoisomers of such branched alkanes are important for studying their distinct properties and interactions in chiral environments.
Contributions to Petroleum Chemistry Research
Branched alkanes are significant components of crude oil and its refined products. epa.gov The study of specific isomers like this compound contributes to a deeper understanding of petroleum formation and refining processes.
Investigation of Formation Pathways in Fuel Maturation
The thermal maturation of organic matter in source rocks leads to the generation of a complex mixture of hydrocarbons, including a variety of branched alkanes. offshoreengineering.com The distribution and abundance of specific isomers can serve as geochemical markers, providing insights into the depositional environment, maturity, and alteration processes of the source rock. nih.govusgs.govscielo.br While the precise formation pathways of this compound in geological settings are not extensively detailed in available literature, the presence of such C12 iso-alkanes is a result of the complex cracking and isomerization reactions that occur during catagenesis. offshoreengineering.com
Role in Catalytic Reforming and Isomerization Processes
Catalytic reforming is a crucial refinery process used to upgrade low-octane naphtha into high-octane gasoline blending components. scientific.netwikipedia.org This process involves a series of reactions, including dehydrogenation, dehydrocyclization, and isomerization, typically carried out over a bifunctional catalyst, such as platinum on an acidic support. mdpi.com
A key objective of catalytic reforming is to increase the concentration of branched alkanes and aromatic compounds, both of which have high octane (B31449) ratings. wikipedia.org The isomerization of linear alkanes to their branched counterparts is a primary reaction pathway for octane enhancement. studylib.net Highly branched C12 alkanes like this compound are desirable products in the reformate due to their excellent anti-knock properties. researchgate.net
The hydroisomerization of long-chain n-alkanes, such as n-dodecane, is an area of active research, with catalysts like platinum-supported zeolites being investigated for their efficiency in producing branched isomers. researchgate.netits.ac.idrsc.org Understanding the reaction mechanisms and catalyst performance in producing specific isomers like this compound is vital for optimizing gasoline production.
As a Reference Standard in Analytical Method Development
In analytical chemistry, particularly in the analysis of complex hydrocarbon mixtures like gasoline, reference standards are essential for the accurate identification and quantification of individual components. scientific.netwhitman.edu Gas chromatography-mass spectrometry (GC-MS) is a powerful technique used for the detailed analysis of gasoline composition. scientific.netwhitman.eduacs.orgacs.org
While there is no widespread, documented use of this compound as a routine reference standard, its well-defined structure and properties would make it a suitable candidate for such applications. High-purity samples of specific branched alkanes can be used to calibrate analytical instruments and to confirm the identity of unknown peaks in a chromatogram based on their retention times and mass spectra. Given the complexity of gasoline, which can contain hundreds of different hydrocarbons, the availability of a wide range of reference standards, including various branched isomers, is crucial for comprehensive fuel analysis.
Advanced Materials Science Applications (e.g., as a building block for specialized polymers, if applicable)
A thorough review of scientific literature indicates that this compound is not utilized as a building block for specialized polymers or in other advanced materials science applications. As a saturated, branched alkane, this compound lacks the necessary functional groups (such as double bonds, hydroxyl, carboxyl, or amine groups) that are typically required to undergo polymerization reactions. masterorganicchemistry.comquora.com Molecules that serve as monomers, or the repeating units in polymers, must be able to form covalent bonds with other monomers, a capability that the chemically inert nature of alkanes like this compound precludes. masterorganicchemistry.com
The primary role of alkanes in industrial applications is generally limited to their use as fuels, solvents, and lubricants, owing to their hydrocarbon composition and combustion properties. Research into advanced materials often focuses on molecules with specific, reactive functionalities that can be precisely controlled to create polymers with desired thermal, mechanical, or electronic properties. There is currently no evidence in published research to suggest that this compound possesses the requisite chemical characteristics for such applications or that methods have been developed to functionalize it for incorporation into polymer chains.
While the broader field of polymer chemistry sometimes involves complex hydrocarbons, these are typically unsaturated (containing double or triple bonds) or are part of more complex structures that facilitate polymerization. acs.org The chemical profile of this compound does not align with the established requirements for a monomer in the synthesis of advanced materials.
Future Directions and Emerging Research Avenues for 3,6 Diethyl Octane Studies
Development of Novel and Sustainable Synthetic Methodologies
The precise synthesis of complex, branched alkanes like 3,6-diethyl-octane remains a challenge. Future research will focus on developing more efficient, selective, and environmentally benign synthetic routes, moving away from classical methods that often require harsh conditions and produce significant waste.
A key area of development is the creation of facile, multi-step syntheses for high-molecular-weight branched alkanes. One promising approach involves the alkylation of 1,3-dithiane (B146892) with a suitable α,ω-dibromoalkane, followed by bisalkylation and desulfurization to yield the target long-chain alkane. nih.govuky.edu This method offers a pathway to alkanes with specific mid-chain alkylation patterns. nih.gov Other advanced coupling reactions, such as the Corey-House synthesis, are also valuable as they allow for the combination of different alkyl groups to form higher alkanes, including those with an odd number of carbon atoms, which can be a limitation in other methods like the Wurtz reaction. unacademy.com Additionally, Grignard reactions are being refined for the synthesis of H-branched alkanes, which involves the creation of a tertiary alcohol intermediate that is subsequently dehydrated and hydrogenated. plymouth.ac.uk
These novel methodologies will be increasingly guided by the principles of Green Chemistry. mlsu.ac.in Future synthetic designs will aim to maximize atom economy, ensuring that most of the materials used in the process are incorporated into the final product. mlsu.ac.in The development of syntheses for compounds like diethyl carbonate from CO2 and recyclable alkoxysilanes showcases a move toward using sustainable feedstocks and minimizing waste through regenerative processes. rsc.orgnih.gov This ethos will drive the search for syntheses of this compound that utilize less hazardous substances and minimize energy consumption by operating at ambient temperature and pressure where possible. mlsu.ac.in
Exploration of Advanced Catalytic Systems for Selective Transformations
The chemical inertness of alkanes stems from their strong, nonpolar C-C and C-H single bonds. wikipedia.orgwou.edu Overcoming this stability to achieve selective functionalization is a primary goal for future research. The development of advanced catalytic systems is central to this effort, enabling transformations that were previously considered unfeasible.
Significant progress has been made in transition metal-catalyzed C(sp³)–H bond functionalization, which provides a powerful tool for alkane transformations. rsc.org Research is focused on three main strategies: stepwise radical pathways, carbene/nitrene insertion, and direct metal-mediated C–H bond activation. rsc.org For instance, iridium complexes have been developed to catalyze the borylation of alkyl C-H bonds with high turnover numbers, opening a pathway for further functionalization. bohrium.com Another innovative approach involves using fluorocarbon solvents in conjunction with a cobalt complex catalyst for the hydroxylation of alkanes, achieving high selectivity for the alcohol product. nih.gov The unique ability of fluorous solvents to dissolve high concentrations of oxygen facilitates this aerobic oxidation. nih.gov
A major challenge is controlling the site-selectivity of these reactions, especially in a molecule like this compound which contains multiple, similar C-H bonds. bohrium.comresearchgate.net Recent strategies have employed directing groups to guide the catalyst to a specific C-H bond, although this has often been limited by the thermodynamic preference for forming five-membered metallacycles. rsc.org Future work will focus on overcoming this limitation to target more remote C(sp³)–H bonds. rsc.org Additionally, research into catalysts for direct dehydrogenation is yielding promising results; on-surface synthesis strategies have demonstrated the ability to selectively convert n-alkanes into all-trans conjugated polyenes, a transformation that is difficult to achieve with conventional methods due to side reactions. oup.com
| Catalytic Strategy | Catalyst/System Example | Transformation | Key Advantage |
| C-H Borylation | Iridium Complexes | Alkane Borylation | High turnover numbers, mild conditions bohrium.com |
| Alkane Hydroxylation | Cobalt Complex in Fluorous Solvent | Cyclohexane Hydroxylation | High alcohol selectivity (96%) nih.gov |
| Light Alkane Conversion | Ga/H-ZSM-5 | Dehydrogenation/Cracking | Promotes H2 desorption, inhibits side reactions mdpi.com |
| Cascade Dehydrogenation | On-Surface Synthesis | n-Alkane to Polyene | High selectivity, avoids cyclization/aromatization oup.com |
This table provides examples of advanced catalytic systems being explored for various alkane transformations.
Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry
The complexity of branched alkanes and their reactions presents an ideal opportunity for the application of machine learning (ML) and artificial intelligence (AI). These computational tools are set to revolutionize the study of this compound by accelerating the prediction of its properties and reaction outcomes, thereby reducing the need for time-consuming and resource-intensive experimentation. chemcopilot.com
Beyond property prediction, AI is being leveraged to understand reaction mechanisms and kinetics. ML models can now predict the rate constants for elementary combustion reactions, such as the cracking of alkanes. acs.org A significant emerging area is the use of AI to predict entire mechanistic pathways for complex radical reactions, which often involve numerous steps and highly branched networks. neurips.cc By representing molecules as graphs or SMILES strings, deep learning models can "translate" reactants into products, offering a powerful tool for designing synthetic routes and understanding complex chemical transformations. chemcopilot.comneurips.cc This predictive power allows researchers to screen vast numbers of potential reactions computationally, focusing experimental efforts on the most promising candidates. chemcopilot.comchemai.io
| Machine Learning Application | ML Model/Technique | Predicted Property/Outcome | Relevance to this compound |
| Thermodynamic Properties | Support Vector Regression (SVR) | Enthalpy of formation, entropy, heat capacity researchgate.netscispace.com | Rapidly estimates key data for reaction modeling. |
| Reaction Kinetics | XGBoost-Feedforward Neural Network | Rate constants of cracking reactions acs.org | Predicts behavior under high-temperature conditions. |
| Physiochemical Properties | Graph Neural Networks (GNNs) | Equivalent Alkane Carbon Number (EACN) nih.gov | Informs its potential use in formulations. |
| Reaction Mechanisms | Transformers, GNNs | Plausible reaction pathways and products neurips.cc | Elucidates complex transformations like pyrolysis. |
This table illustrates the growing applications of machine learning in predicting the properties and reactivity of alkanes.
Investigation of this compound in Extreme Chemical Environments
Studying the behavior of this compound under extreme conditions—such as the high temperatures and pressures found in combustion engines or industrial cracking units—is crucial for both fundamental understanding and practical applications. byjus.comvedantu.com Future research will delve into the unique reaction pathways that this highly branched alkane undergoes in such environments.
One of the most important high-temperature processes is pyrolysis, also known as cracking. byjus.com Research shows that the rate of pyrolysis increases with both molecular weight and the degree of branching in an alkane. byjus.comunacademy.comunacademy.com This suggests that this compound would break down more readily than its linear isomer, n-dodecane. The process follows a free-radical mechanism, where the high thermal energy causes the cleavage of C-C and C-H bonds. vedantu.com The specific products formed—a mixture of smaller alkanes and alkenes—depend on which bonds are broken, a process that can be influenced by catalysts. For example, catalysts like SiO₂, Al₂O₃, and ZnO tend to promote C-C bond fission, while Cr₂O₃, V₂O₂, and MoO₃ favor C-H bond fission. byjus.comvedantu.comunacademy.comunacademy.com
Combustion is another critical extreme environment. While alkanes are valued as fuels for the large amount of energy they release upon combustion, their behavior becomes more complex as molecular size and branching increase. alevelchemistry.co.ukbyjus.com Larger hydrocarbons are generally more difficult to ignite because their lower volatility hinders the mixing of fuel vapor with oxygen. libretexts.org Furthermore, the combustion of larger alkanes is more likely to be incomplete, especially with an insufficient oxygen supply. alevelchemistry.co.uklibretexts.org Incomplete combustion leads to the formation of carbon monoxide and soot (black carbon), which is visible as a yellow, smoky flame. alevelchemistry.co.ukbyjus.comlibretexts.org Future studies on this compound will likely involve detailed kinetic modeling of its combustion and pyrolysis to better predict its performance as a fuel component and the emissions it produces.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3,6-Diethyl-octane, and how do reaction conditions influence isomer purity?
- Methodology : Common alkylation methods (e.g., Friedel-Crafts alkylation or Grignard reactions) are employed, with catalysts like AlCl₃ or Pd-based systems. Isomer purity is influenced by steric hindrance during branching. For example, optimizing temperature (80–120°C) and solvent polarity (e.g., hexane vs. THF) can suppress side reactions. GC-MS and NMR (¹H/¹³C) are critical for verifying structural integrity and quantifying isomers .
- Data Validation : Cross-reference retention indices (GC) with NIST Standard Reference Database entries for branched alkanes .
Q. How can researchers characterize the physical properties (e.g., boiling point, density) of this compound experimentally?
- Methodology : Use differential scanning calorimetry (DSC) for melting/boiling points and pycnometry for density. Compare results with computational predictions (e.g., COSMO-RS models). For instance, NIST data reports boiling points for C₁₂H₂₆ isomers within 180–220°C, but experimental validation is essential due to structural variations .
- Contradiction Analysis : Discrepancies between experimental and theoretical values may arise from impurities or calibration errors. Repeat measurements under controlled humidity and pressure.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Follow OSHA guidelines for volatile organic compounds (VOCs): use fume hoods, flame-resistant gloves, and static-free equipment. Toxicity data from IUCLID or REACH dossiers should inform risk assessments. For spills, employ non-combustible absorbents (e.g., vermiculite) and avoid aqueous rinses .
Advanced Research Questions
Q. How does the branching pattern of this compound affect its thermodynamic stability and reactivity in catalytic cracking?
- Methodology : Perform computational studies (DFT or MD simulations) to analyze bond dissociation energies and transition states. Experimentally, use microreactors with zeolite catalysts (e.g., H-ZSM-5) at 450–600°C to compare product distributions (e.g., ethylene vs. propylene yields). Data from similar alkanes (e.g., 3-methylheptane) suggest branching reduces activation energy for β-scission .
- Data Contradictions : Conflicting reports on cracking efficiency may stem from catalyst deactivation or feedstock impurities. Validate via XPS/XRD to monitor catalyst crystallinity.
Q. What analytical strategies resolve co-elution issues in GC-MS when analyzing this compound in complex hydrocarbon mixtures?
- Methodology : Employ heart-cutting 2D-GC (GC×GC) with polar/non-polar columns (e.g., DB-5 × DB-Wax). Use high-resolution MS (HRMS) for exact mass matching (e.g., m/z 170.2035 for C₁₂H₂₆⁺). Retention time locking (RTL) with internal standards (e.g., n-alkanes) improves reproducibility .
- Validation : Cross-check with spectral libraries (NIST/Wiley) and spike recovery tests to confirm accuracy .
Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate the environmental degradation pathways of this compound?
- Methodology : Synthesize ¹³C-labeled analogs at the ethyl branches. Track degradation via LC-MS/MS in soil/water microcosms under aerobic/anaerobic conditions. Compare with control samples to identify metabolites (e.g., ketones or carboxylic acids). Use kinetic isotope effects (KIEs) to distinguish biotic vs. abiotic pathways .
- Contradictions : Discrepancies in half-life estimates may arise from microbial community variability. Replicate studies across diverse biomes (e.g., peat vs. sandy soils).
Data Management & Validation
Q. What statistical approaches mitigate biases in comparative studies of this compound’s solvent properties versus linear alkanes?
- Methodology : Apply multivariate ANOVA to account for variables like temperature and solvent polarity. Use bootstrap resampling to assess confidence intervals for parameters like Hansen solubility parameters. Cross-validate with COSMO-RS simulations .
Q. How do researchers address inconsistencies in vapor pressure data across literature sources?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
